4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups. This compound includes an indole moiety, a piperidine ring, and a triazolone structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole-2-carbonyl chloride, which is then reacted with piperidine to form the indole-piperidine intermediate. This intermediate undergoes further reactions with cyclopropyl and methoxyethyl groups under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, potentially modulating their activity. The piperidine and triazolone structures may also contribute to the compound’s overall biological effects by interacting with different enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde and its derivatives share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid, have comparable structural features.
Triazolone Derivatives: Other triazolone-containing compounds, like 1,2,4-triazol-3-one, share the triazolone structure.
Uniqueness
The uniqueness of 4-cyclopropyl-3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity not observed in simpler compounds.
Properties
IUPAC Name |
4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-30-12-11-26-22(29)27(17-8-9-17)20(24-26)16-6-4-10-25(14-16)21(28)19-13-15-5-2-3-7-18(15)23-19/h2-3,5,7,13,16-17,23H,4,6,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJNKDMYRSYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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